molecular formula C23H23N3O2 B4547108 2-ETHYL-5,6-DIPHENYL-4-(PYRROLIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE

2-ETHYL-5,6-DIPHENYL-4-(PYRROLIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE

Cat. No.: B4547108
M. Wt: 373.4 g/mol
InChI Key: PZZHPWSSEOVEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHYL-5,6-DIPHENYL-4-(PYRROLIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with a unique structure that includes a pyrrolidine ring and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-5,6-DIPHENYL-4-(PYRROLIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. The starting materials often include ethyl-substituted aromatic compounds and pyrrolidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity and yield, and implementing safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-5,6-DIPHENYL-4-(PYRROLIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ETHYL-5,6-DIPHENYL-4-(PYRROLIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHYL-5,6-DIPHENYL-4-(PYRROLIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHYL-5,6-DIPHENYL-4-(PYRROLIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE shares structural similarities with other pyridazinone derivatives.
  • Compounds like this compound also exhibit similar chemical reactivity and potential applications.

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-ethyl-5,6-diphenyl-4-(pyrrolidine-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-2-26-23(28)20(22(27)25-15-9-10-16-25)19(17-11-5-3-6-12-17)21(24-26)18-13-7-4-8-14-18/h3-8,11-14H,2,9-10,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZHPWSSEOVEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ETHYL-5,6-DIPHENYL-4-(PYRROLIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE
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2-ETHYL-5,6-DIPHENYL-4-(PYRROLIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE
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2-ETHYL-5,6-DIPHENYL-4-(PYRROLIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE
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2-ETHYL-5,6-DIPHENYL-4-(PYRROLIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE
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2-ETHYL-5,6-DIPHENYL-4-(PYRROLIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE
Reactant of Route 6
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2-ETHYL-5,6-DIPHENYL-4-(PYRROLIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE

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